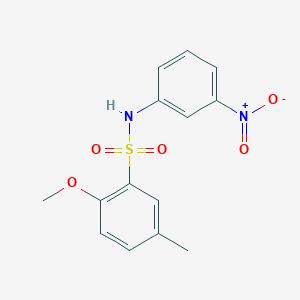![molecular formula C14H13N5O2S B5757162 1-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]methanesulfonamide](/img/structure/B5757162.png)
1-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]methanesulfonamide, also known as PTM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It belongs to the class of sulfonamide derivatives, which have been extensively studied for their biological activities.
Wirkmechanismus
The mechanism of action of 1-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]methanesulfonamide involves the inhibition of carbonic anhydrase enzymes, which are involved in various physiological processes such as acid-base balance and ion transport. By inhibiting carbonic anhydrase, 1-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]methanesulfonamide can modulate the activity of other enzymes and signaling pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects:
1-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]methanesulfonamide has been shown to affect various biochemical and physiological processes, including the regulation of pH, ion transport, and oxidative stress. It has also been demonstrated to modulate the activity of certain receptors and enzymes, such as cyclooxygenase and nitric oxide synthase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]methanesulfonamide in lab experiments is its high solubility in water and other polar solvents, which makes it easy to handle and administer. However, 1-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]methanesulfonamide has been shown to exhibit some toxicity in certain cell lines and animal models, which should be taken into consideration when designing experiments.
Zukünftige Richtungen
There are several potential future directions for the research on 1-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]methanesulfonamide. One area of interest is the development of 1-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]methanesulfonamide-based drugs for the treatment of cancer and inflammation. Another potential direction is the investigation of the effects of 1-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]methanesulfonamide on other physiological processes, such as immune function and neuroprotection. Furthermore, the development of new synthesis methods and modifications of the 1-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]methanesulfonamide structure could lead to the discovery of more potent and selective compounds.
Synthesemethoden
1-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]methanesulfonamide can be synthesized through a multistep process involving the reaction of 4-phenylphenylamine with sodium azide and chlorosulfonic acid. The resulting product is then treated with sodium hydroxide to obtain 1-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]methanesulfonamide as a white crystalline solid with a high yield.
Wissenschaftliche Forschungsanwendungen
1-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]methanesulfonamide has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and cardiovascular diseases. It has been shown to exhibit antiproliferative activity against cancer cells and anti-inflammatory effects in animal models. Moreover, 1-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]methanesulfonamide has been demonstrated to have a protective effect on the heart and blood vessels.
Eigenschaften
IUPAC Name |
1-phenyl-N-[3-(tetrazol-1-yl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c20-22(21,10-12-5-2-1-3-6-12)16-13-7-4-8-14(9-13)19-11-15-17-18-19/h1-9,11,16H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOHWHUQZOOMPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=CC(=CC=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5757090.png)




![2-[4-(1-azepanyl)-2-quinazolinyl]-6-methoxyphenol](/img/structure/B5757138.png)

![2-(4-fluorophenyl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5757149.png)

![4-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5757153.png)



